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Compound of Interest

Compound Name: 1,1-Dimethyldiborane

Cat. No.: B095709

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of 1,1-
dimethyldiborane, an organoboron compound with the formula (CHs)2B(u-H)2BH=. This
document collates available quantitative data, outlines detailed experimental protocols for
thermochemical measurements, and visualizes key reaction pathways and experimental
workflows. Given the specificity of the subject, this guide synthesizes direct data where
available and draws upon established principles and data from analogous compounds to
provide a thorough understanding.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of 1,1-dimethyldiborane.
Due to a scarcity of dedicated experimental studies on this specific molecule, data for
analogous compounds are provided for context and comparison.

Table 1: Thermochemical Properties of 1,1-Dimethyldiborane
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Property Value State Reference

Standard Enthalpy of

) -25 kcal/mol Gas [1]
Formation (AHf°)
Predicted Enthalpy of o
) -31 kcal/mol Liquid [1]
Formation (AHf°)
Heat of Vaporization o
5.5 kcal/mol Liquid to Gas [1]

(AHvap)

Table 2: Representative Bond Dissociation Energies (BDES) in Related Boranes

Note: Specific experimental or high-level computational BDEs for 1,1-dimethyldiborane are
not readily available in the literature. The following values for related boranes are provided to
give an indication of bond strengths. These were determined by high-level ab initio molecular
orbital calculations (G-2 and CBS-4 compound levels of theory).[2]

Bond Dissociation Energy

Bond Compound
(kcallmol)
B-H (terminal) Diborane (BzHs) 104.9
B-H (bridge) Diborane (Bz2He) 134.1
B-C Methylborane (CHsBHz) 100.8
B-H Methylborane (CHsBHz) 101.4
B-C Trimethylborane (B(CHs)s) 109.9

Experimental Protocols

The determination of thermochemical data for reactive compounds like 1,1-dimethyldiborane
requires specialized techniques. Hydrolysis calorimetry is a suitable method for determining the
enthalpy of formation.
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Determination of Enthalpy of Formation by Hydrolysis
Calorimetry

This protocol is based on established methods for organoboron compounds. The fundamental
principle involves reacting the compound with a large excess of water and measuring the heat
of the reaction.

2.1.1. Materials and Apparatus

1,1-Dimethyldiborane: Synthesized and purified to >99.9% purity. Purity can be assessed
by gas chromatography and mass spectrometry.

e Degassed, Deionized Water: Used as the calorimetric fluid and reactant.

« |soperibol Reaction Calorimeter: A constant-temperature jacket calorimeter equipped with a
thermistor for precise temperature measurement, an electrical calibration heater, a stirrer,
and a sample introduction system.

o Sample Ampoule: A thin-walled glass ampoule with a break-off tip, capable of being sealed
with the volatile 1,1-dimethyldiborane sample.

¢ Inert Atmosphere Glove Box: For handling the pyrophoric 1,1-dimethyldiborane and sealing

it in the sample ampoule.

2.1.2. Experimental Workflow Diagram
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Workflow for Hydrolysis Calorimetry
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Caption: A generalized workflow for determining the enthalpy of formation of 1,1-
dimethyldiborane via hydrolysis calorimetry.

2.1.3. Procedure

Sample Preparation: A known mass of purified 1,1-dimethyldiborane is condensed into a
pre-weighed glass ampoule under an inert atmosphere. The ampoule is then hermetically
sealed.

Calorimeter Setup: The calorimeter vessel is filled with a precise mass of degassed,
deionized water. The system is sealed, and the stirrer is activated to ensure a uniform
temperature.

Thermal Equilibration: The calorimeter is allowed to reach thermal equilibrium with the
constant-temperature jacket, monitored by observing a stable temperature drift.

Electrical Calibration: A known amount of electrical energy is supplied to the calibration
heater, and the resulting temperature rise is measured. This allows for the determination of
the heat capacity of the calorimeter and its contents.

Reaction Initiation: After re-establishing thermal equilibrium, the glass ampoule containing
the 1,1-dimethyldiborane is fractured below the water surface to initiate the hydrolysis
reaction.

Temperature Monitoring: The temperature of the calorimeter is recorded as a function of time
throughout the experiment until the final temperature drift is constant.

Data Analysis: The temperature-time data is used to calculate the corrected temperature
change of the reaction. The heat of the reaction is then calculated using the heat capacity
determined during electrical calibration. This value is used to determine the standard
enthalpy of the hydrolysis reaction.

2.1.4. Thermochemical Cycle

The enthalpy of formation of 1,1-dimethyldiborane is calculated using Hess's Law. The
hydrolysis reaction is: (CHs)2B2Hs(g) + 6H20() — 2CHa(g) + 2B(OH)s(aq) + 3H2(Q)
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By combining the experimentally determined enthalpy of this reaction with the known standard
enthalpies of formation of H20(l), CHa(g), and B(OH)s(aq), the standard enthalpy of formation
of 1,1-dimethyldiborane can be calculated.

Key Signhaling Pathways and Logical Relationships

The thermochemistry of 1,1-dimethyldiborane is central to understanding its reactivity,
particularly in disproportionation and oxidation reactions.

Disproportionation of Methyldiborane

1,1-Dimethyldiborane is a product of the disproportionation of methyldiborane. This reaction
represents a redistribution of methyl groups and hydrides among boron centers. At -78.5 °C,
methyldiborane slowly disproportionates, initially forming diborane and 1,1-dimethyldiborane.

[1]

Disproportionation of Methyldiborane
2 X Methyldiborane
(CH3B2H5)

e ———— —_———
- -~
- =<

7 Redistribution of N
\\ -CHs and -H groups .

-
S~ —
e —— T

Diborane 1,1-Dimethyldiborane
(B2Hs) ((CHs3)2B2H5s)

Click to download full resolution via product page

Caption: The disproportionation of methyldiborane to yield diborane and 1,1-
dimethyldiborane.

Oxidation of 1,1-Dimethyldiborane

The controlled, gentle oxidation of 1,1-dimethyldiborane at 80 °C results in the formation of a
cyclic product, 2,5-dimethyl-1,3,4-trioxadiboralane. This reaction is believed to proceed through
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a peroxide intermediate.[1]

Oxidation Pathway of 1,1-Dimethyldiborane
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Caption: Proposed oxidation pathway of 1,1-dimethyldiborane to 2,5-dimethyl-1,3,4-
trioxadiboralane.

Computational Thermochemistry

High-level ab initio computational methods are powerful tools for predicting the thermochemical
properties of molecules where experimental data is lacking.

Methodologies

Methods such as the Gaussian-n (Gn) theories (e.g., G3, G4) and complete basis set (CBS)
methods (e.g., CBS-QB3) are commonly employed to calculate enthalpies of formation and
bond dissociation energies with high accuracy. These composite methods approximate the
results of very high-level calculations by applying a series of corrections to a base-level
calculation, accounting for factors such as electron correlation, basis set size, and zero-point
vibrational energy. For instance, the G-2 and CBS-4 levels of theory have been used to
determine sequential homolytic bond dissociation energies for a variety of boranes.[2]
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Application to 1,1-Dimethyldiborane

A dedicated computational study on 1,1-dimethyldiborane would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule using a method
like BALYP with a suitable basis set.

e Frequency Calculation: To confirm the optimized structure is a true minimum on the potential
energy surface and to calculate the zero-point vibrational energy (ZPVE).

» Single-Point Energy Calculations: Using higher levels of theory (e.g., CCSD(T)) with large
basis sets to obtain a highly accurate electronic energy.

» Enthalpy of Formation Calculation: Typically derived using atomization or isodesmic reaction
schemes, where the calculated reaction enthalpy is combined with known experimental
enthalpies of formation for the other species in the reaction.

o Bond Dissociation Energy Calculation: Calculated as the enthalpy difference between the
parent molecule and its corresponding radical fragments.

Such a study would be invaluable for providing the missing B-C and B-H bond dissociation
energies for 1,1-dimethyldiborane.

Conclusion

The thermochemistry of 1,1-dimethyldiborane, while not extensively documented with specific
experimental data, can be understood through a combination of reported values, established
experimental methodologies for related compounds, and the application of high-level
computational chemistry. The enthalpy of formation provides a measure of its stability, while an
understanding of its reaction pathways, such as disproportionation and oxidation, is crucial for
its application in synthesis and materials science. Further dedicated computational and
experimental studies are warranted to precisely determine the bond dissociation energies and
to refine the enthalpy of formation of this fundamental organoboron compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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